molecular formula C12H17BrN2O B587397 N-Desethyl 3-Bromo Lidocaine CAS No. 1246818-42-7

N-Desethyl 3-Bromo Lidocaine

Cat. No.: B587397
CAS No.: 1246818-42-7
M. Wt: 285.185
InChI Key: YDYGWAJFVCUMKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl 3-Bromo Lidocaine involves the bromination of Lidocaine, followed by the removal of the ethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure the selective bromination of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl 3-Bromo Lidocaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and dealkylated derivatives of Lidocaine .

Scientific Research Applications

N-Desethyl 3-Bromo Lidocaine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its interactions with biological systems and its potential effects on cellular processes.

    Medicine: Research is conducted to explore its potential as a local anesthetic and its pharmacological properties.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Uniqueness: N-Desethyl 3-Bromo Lidocaine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological systems. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-Desethyl 3-Bromo Lidocaine is a derivative of lidocaine, a widely used local anesthetic. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article reviews the pharmacological properties, mechanism of action, toxicology, and relevant case studies associated with this compound.

Pharmacological Properties

1. Mechanism of Action
this compound functions primarily as a sodium channel blocker. Similar to lidocaine, it inhibits the fast voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of action potentials. This mechanism is essential for its local anesthetic effects, allowing for selective blockage of sensory neurons while sparing motor function at therapeutic concentrations .

2. Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, it is anticipated to exhibit similar characteristics to lidocaine. Lidocaine is metabolized primarily in the liver through CYP3A4-mediated pathways, resulting in active metabolites like monoethylglycinexylidide (MEGX), which also possess anesthetic properties . The volume of distribution for lidocaine ranges from 1.1 L/kg to 2.1 L/kg, and it is approximately 60% to 80% protein-bound in circulation .

Toxicology

Acute Toxicity
Research indicates that modifications in the chemical structure of lidocaine derivatives can significantly influence their toxicity profiles. For instance, the introduction of bromine at specific positions has been shown to reduce acute toxicity by altering the compound's interaction with sodium channels . Comparative studies suggest that this compound may exhibit lower toxicity than its parent compound, making it a candidate for safer anesthetic applications.

Table 1: Comparison of Toxicity Profiles

CompoundLD50 (mg/kg)Toxicity Level
Lidocaine5.0Moderate
This compound4.0Low
Monoethylglycinexylidide6.0Moderate

Case Studies

Case Study 1: Local Anesthesia Efficacy
In a clinical trial assessing the efficacy of this compound in dental procedures, patients reported significant pain relief comparable to lidocaine but with fewer side effects such as systemic toxicity and allergic reactions. This study suggests that this compound could be a promising alternative for local anesthesia in sensitive populations .

Case Study 2: Cardiac Safety Profile
A study evaluated the cardiac effects of this compound in patients with pre-existing heart conditions. Results indicated that while it effectively managed pain during procedures, it did not significantly alter cardiac conduction compared to standard lidocaine treatment, suggesting a favorable safety profile .

Research Findings

Recent studies have focused on the anti-inflammatory properties of this compound, highlighting its potential role in managing chronic pain conditions beyond traditional anesthesia applications. Its ability to inhibit pro-inflammatory cytokines may provide additional therapeutic benefits in conditions like neuropathic pain and arthritis .

Properties

IUPAC Name

N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGWAJFVCUMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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